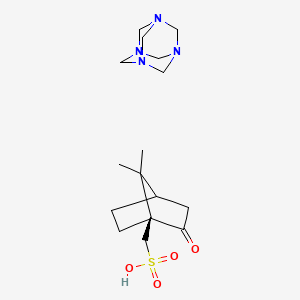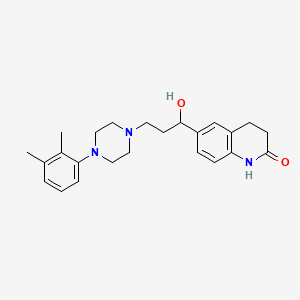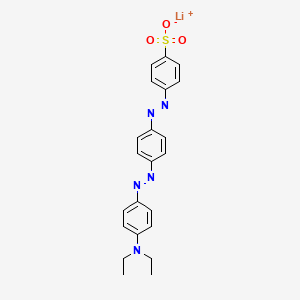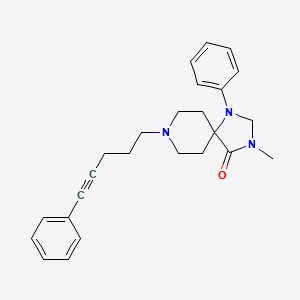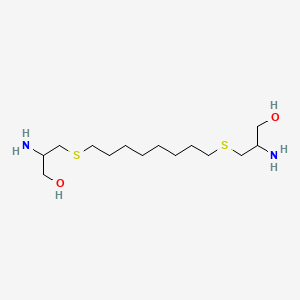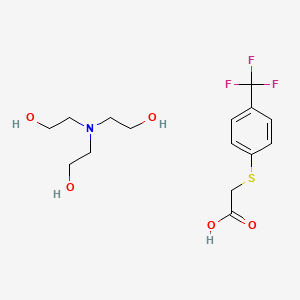
(p-Trifluoromethylphenylthio)acetic acid triethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetic acid moiety and a triethanolamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (p-Trifluoromethylphenylthio)acetic acid triethanolamine typically involves the following steps:
Trifluoromethylation: The starting material, phenylthioacetic acid, undergoes trifluoromethylation to introduce the trifluoromethyl group at the para position of the phenyl ring.
Esterification: The resulting trifluoromethylphenylthioacetic acid is then esterified with triethanolamine to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: undergoes various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylthio group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethylthio derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe to study biological systems due to its unique chemical properties.
Industry: The compound can be used in the production of agrochemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism by which (p-Trifluoromethylphenylthio)acetic acid triethanolamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thioacetic acid moiety can interact with specific enzymes or receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
(p-Trifluoromethylphenylthio)acetic acid triethanolamine: is unique due to its trifluoromethyl group and thioacetic acid moiety. Similar compounds include:
4-(Trifluoromethyl)phenylacetic acid: Lacks the thioacetic acid group.
Phenylthioacetic acid: Lacks the trifluoromethyl group.
Triethanolamine derivatives: Lack the phenyl ring and trifluoromethyl group.
This compound .
Propriétés
Numéro CAS |
102582-94-5 |
|---|---|
Formule moléculaire |
C15H22F3NO5S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C9H7F3O2S.C6H15NO3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,13,14);8-10H,1-6H2 |
Clé InChI |
JCEBPXMDFOQMSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)SCC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


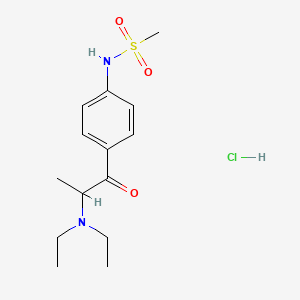
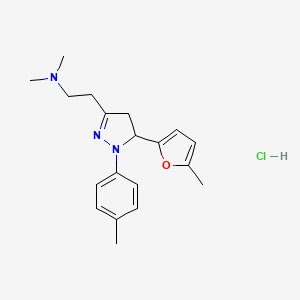

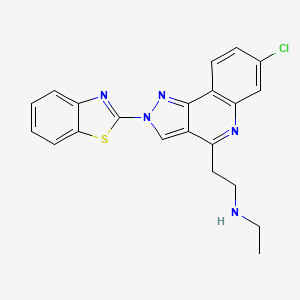
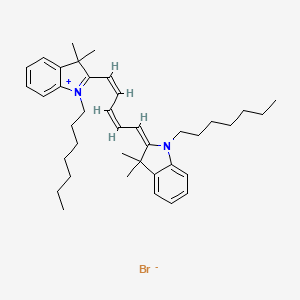
![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
